4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
4-hydroxy-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-7-4(3-8-10)5(11)2-6(12)9-7/h2-3H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSQYOUDVTHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the annulation of a pyrazole ring onto a pyridine ring. One common method is the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under mild reaction conditions using N-heterocyclic carbene catalysts . This method provides excellent yields and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the oxidative [3 + 3] annulation method suggests it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as a crucial scaffold in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against multiple diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can inhibit the proliferation of cancer cell lines such as K562 and MCF-7, demonstrating their potential as anticancer agents .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. Pyrazolo[3,4-b]pyridines have shown promise in reducing seizure activity in animal models, suggesting potential applications in treating epilepsy and related disorders .
Synthesis and Functionalization
The synthesis of this compound involves several methods, including cyclization reactions that utilize readily available starting materials. The ability to modify its structure allows for the development of new compounds with enhanced biological activities. For example, researchers have synthesized various substituted derivatives to explore their pharmacological profiles further .
Pharmacological Investigations
Numerous studies have focused on the biological activities of this compound and its derivatives. These investigations include:
- Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with potent anticancer properties.
Uniqueness
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives.
Biological Activity
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as CAS No. 66857-97-4, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H7N3O, with a molecular weight of 149.15 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological significance.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to this compound showed promising results against several pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Biofilm Inhibition (%) |
|---|---|---|---|
| This compound | 0.22–0.25 μg/mL | Not specified | Significant reduction compared to Ciprofloxacin |
These derivatives were effective against Staphylococcus aureus and Staphylococcus epidermidis, exhibiting low hemolytic activity (% lysis range from 3.23 to 15.22%) and noncytotoxicity with IC50 values > 60 μM .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hela | 2.59 | Induction of apoptosis and cell cycle arrest |
| MCF7 | Not specified | Inhibition of CDK2 and CDK9 |
| HCT116 | Not specified | Induction of apoptosis |
Case Study : One study reported that compound 9a , a derivative closely related to our target compound, induced significant levels of early and late apoptosis in Hela cells (total = 42.19%) compared to control cells . The mechanism involved inhibition of cyclin-dependent kinases (CDK2 and CDK9), crucial for cell cycle regulation.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
Q & A
Basic: What are the most efficient synthetic routes for 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) using readily available precursors like aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine. Key methodologies include:
- Green synthesis: Polyethylene glycol (PEG-400) as a recyclable solvent under mild conditions (50–80°C), achieving yields of 75–90% without column chromatography .
- Catalytic systems: Molecular iodine (10 mol%) in ethanol at 80°C enables three- or four-component reactions with 4-hydroxycoumarin derivatives, yielding dihydrochromeno-pyrazolo-pyridinones (70–85% yields) .
- Meglumine catalysis: Room-temperature reactions in ethanol with meglumine (10 mol%) for 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines (80–92% yields) .
Table 1: Comparison of Synthetic Methods
Advanced: How can regioselectivity be controlled in pyrazolo[3,4-b]pyridin-6(7H)-one synthesis?
Methodological Answer:
Regioselectivity is influenced by catalysts and reaction pathways:
- L-Proline catalysis: Directs regioselective domino reactions via enamine intermediates, favoring pyrazolo[3,4-b]pyridines over alternative isomers .
- Acid-mediated cyclization: Using ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) selectively forms the 1H-pyrazolo[3,4-b]pyridin-6(7H)-one isomer due to thermodynamic stabilization of the keto-enol tautomer .
- Protecting groups: 1-Benzyl or 1-methyl substituents prevent undesired ring-opening or isomerization during cyclization .
Key Consideration: Computational studies (e.g., DFT) on transition-state energies can predict regiochemical outcomes and guide catalyst selection .
Basic: What spectroscopic techniques are used to characterize pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?
Methodological Answer:
- 1H/13C-NMR: Confirms substitution patterns and ring fusion. For example, the 4-hydroxy group appears as a singlet at δ 10.5–11.0 ppm, while the methyl group resonates at δ 2.3–2.5 ppm .
- FT-IR: Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., loss of CO or H2O) .
Note: X-ray crystallography resolves ambiguities in tautomeric forms, as seen in 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl derivatives .
Advanced: How do computational methods aid in optimizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives for biological activity?
Methodological Answer:
- Molecular docking: Predicts binding affinity to target proteins (e.g., antimicrobial enzymes). For example, pyrazolo-pyridinones with thiourea substituents show strong interactions with bacterial DNA gyrase .
- DFT calculations: Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial efficacy. Pyranopyrazole derivatives with electron-withdrawing groups exhibit enhanced bioactivity .
- ADME prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, BBB permeability) to prioritize candidates for in vivo studies .
Case Study: Thiourea-linked pyrazolo-pyridinones (e.g., compound 7c ) showed MIC values of 2–8 µg/mL against S. aureus and E. coli due to optimized lipophilicity and hydrogen bonding .
Advanced: What strategies resolve contradictions in reaction outcomes under similar conditions?
Methodological Answer:
Contradictions often arise from subtle differences in catalysts or substrates:
- Catalyst specificity: Molecular iodine favors chromeno-pyrazolo-pyridinones via Knoevenagel condensation , while PEG-400 promotes simpler pyrazolo-pyridinones via aldol pathways .
- Acid strength: Strong acids (e.g., H2SO4) may induce side reactions (e.g., decarboxylation), whereas milder acids (e.g., AcOH) preserve functional groups .
- Solvent effects: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks but may reduce regioselectivity compared to ethanol .
Recommendation: Systematic screening of catalysts, solvents, and temperatures using Design of Experiments (DoE) minimizes variability .
Basic: What are the applications of pyrazolo[3,4-b]pyridin-6(7H)-ones in medicinal chemistry?
Methodological Answer:
These scaffolds are explored for:
- Antimicrobial agents: Thiourea and triazole derivatives inhibit bacterial growth via membrane disruption or enzyme inhibition .
- Apoptosis inducers: Pyrazolo-pyridinones with naphthyl substituents activate caspase-3 in cancer cells (IC50: 10–25 µM) .
- Antioxidants: Electron-rich derivatives (e.g., methoxy-substituted) scavenge free radicals in DPPH assays (EC50: 15–30 µM) .
Table 2: Biological Activity of Select Derivatives
| Compound | Target Activity | IC50/MIC | Mechanism | Reference |
|---|---|---|---|---|
| 7c | Antibacterial | 2–8 µg/mL | DNA gyrase inhibition | |
| 8a | Anticancer | 12 µM | Caspase-3 activation | |
| K1 | Antioxidant | 18 µM | Radical scavenging |
Guidelines for Researchers:
- Prioritize green chemistry methods (e.g., PEG-400, meglumine) for sustainability.
- Combine experimental and computational approaches to optimize regioselectivity and bioactivity.
- Validate spectroscopic data with X-ray crystallography to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
